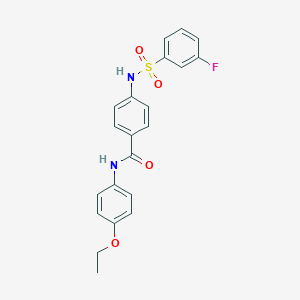
N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both ethoxy and fluorophenyl groups in the structure suggests potential unique biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonylation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.
Ethoxylation: Introduction of the ethoxy group via an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of these steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antimicrobial or anti-inflammatory agent.
Industry: Use in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The ethoxy and fluorophenyl groups could enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-ethoxyphenyl)sulfonamide: Lacks the fluorophenyl group.
4-[(3-fluorophenyl)sulfonylamino]benzamide: Lacks the ethoxy group.
Uniqueness
N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE is unique due to the combination of ethoxy and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to simpler sulfonamides.
生物活性
N-(4-Ethoxyphenyl)-4-(3-fluorobenzenesulfonamido)benzamide, a compound with the potential for diverse biological applications, is primarily studied for its antibacterial properties and its role as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18FNO4S
- Molecular Weight : 339.38 g/mol
- CAS Number : 853902-53-1
Synthesis
The synthesis of this compound typically involves the reaction between 4-ethoxyaniline and 3-fluorobenzenesulfonyl chloride. The reaction is conducted in an organic solvent such as dichloromethane or chloroform, often in the presence of a base like triethylamine to neutralize the byproducts formed during the reaction.
Reaction Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-Ethoxyaniline + 3-Fluorobenzenesulfonyl chloride | Room temperature, organic solvent | This compound |
The primary mechanism of action for this compound involves its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis essential for bacterial proliferation .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The sulfonamide moiety is crucial for this activity, as it interferes with bacterial folate metabolism.
Enzyme Inhibition Studies
A study conducted on related sulfonamide compounds demonstrated their efficacy in inhibiting enzymes involved in bacterial growth. The compound's structure allows it to bind effectively to active sites on these enzymes, thereby preventing their function and leading to bacterial cell death .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed that it had comparable or superior activity against resistant strains of Escherichia coli and Staphylococcus aureus.
- Mechanistic Insights : A detailed kinetic study revealed that the compound acts as a competitive inhibitor for dihydropteroate synthase, with an inhibition constant (Ki) significantly lower than that of traditional sulfonamides. This suggests enhanced binding affinity due to the fluorinated aromatic ring .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(3-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-2-28-19-12-10-17(11-13-19)23-21(25)15-6-8-18(9-7-15)24-29(26,27)20-5-3-4-16(22)14-20/h3-14,24H,2H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCASNWYBYEBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














